Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate
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Overview
Description
Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is an organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of a tetrafluorinated butanoate group attached to an o-tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,4,4-tetrafluoro-2-butanol: This compound shares a similar tetrafluorinated butanoate structure but differs in the position of the methyl group.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound is used as an intermediate in the synthesis of pharmaceuticals like celecoxib.
Uniqueness
Methyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is unique due to its specific substitution pattern and the presence of both a tetrafluorinated butanoate group and an o-tolyl moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H12F4O2 |
---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
methyl 3,4,4,4-tetrafluoro-3-(2-methylphenyl)butanoate |
InChI |
InChI=1S/C12H12F4O2/c1-8-5-3-4-6-9(8)11(13,12(14,15)16)7-10(17)18-2/h3-6H,7H2,1-2H3 |
InChI Key |
MCBLONKNXFHUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)(C(F)(F)F)F |
Origin of Product |
United States |
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